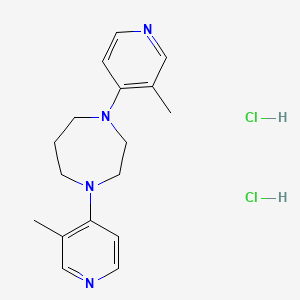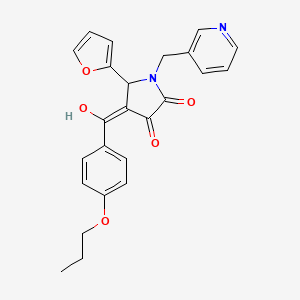![molecular formula C15H22N2OS B5400395 1-allyl-4-[(4-ethyl-5-methyl-3-thienyl)carbonyl]piperazine](/img/structure/B5400395.png)
1-allyl-4-[(4-ethyl-5-methyl-3-thienyl)carbonyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Allyl-4-[(4-ethyl-5-methyl-3-thienyl)carbonyl]piperazine is a synthetic compound that belongs to the class of piperazine derivatives. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery.
Mécanisme D'action
The mechanism of action of 1-allyl-4-[(4-ethyl-5-methyl-3-thienyl)carbonyl]piperazine is not fully understood. However, it has been suggested that this compound exerts its antitumor activity by inducing apoptosis, inhibiting cell proliferation, and disrupting microtubule formation. It has also been reported to have neuroprotective effects by reducing oxidative stress and inflammation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been reported to induce cell cycle arrest and apoptosis in cancer cells by affecting the expression of various genes and proteins involved in these processes. It has also been shown to reduce the production of reactive oxygen species and inhibit the activity of enzymes involved in oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-allyl-4-[(4-ethyl-5-methyl-3-thienyl)carbonyl]piperazine in lab experiments is its potential applications in drug discovery and medicinal chemistry. This compound has shown promising results in preclinical studies and has the potential to be developed into a therapeutic agent. However, one of the limitations of using this compound is its toxicity, which may limit its use in vivo studies.
Orientations Futures
1-Allyl-4-[(4-ethyl-5-methyl-3-thienyl)carbonyl]piperazine has several potential future directions. One of the directions is to further investigate its mechanism of action and identify its molecular targets. Another direction is to develop more potent derivatives of this compound with improved pharmacological properties. Additionally, future studies can focus on the development of targeted drug delivery systems for this compound to improve its efficacy and reduce its toxicity. Finally, clinical trials can be conducted to evaluate the safety and efficacy of this compound in humans.
In conclusion, this compound is a synthetic compound that has shown promising results in preclinical studies for its potential applications in medicinal chemistry and drug discovery. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of this compound in various fields.
Méthodes De Synthèse
The synthesis of 1-allyl-4-[(4-ethyl-5-methyl-3-thienyl)carbonyl]piperazine involves the reaction of 1-allylpiperazine with 4-ethyl-5-methyl-3-thiophenecarboxylic anhydride in the presence of a catalyst, such as triethylamine. The reaction takes place under reflux conditions in an organic solvent, such as dichloromethane or ethyl acetate. The product is obtained after purification by column chromatography or recrystallization.
Applications De Recherche Scientifique
1-Allyl-4-[(4-ethyl-5-methyl-3-thienyl)carbonyl]piperazine has been extensively studied for its potential applications in medicinal chemistry and drug discovery. This compound has been reported to exhibit significant antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. It has also shown promising results in the treatment of other diseases, such as Alzheimer's disease, Parkinson's disease, and epilepsy.
Propriétés
IUPAC Name |
(4-ethyl-5-methylthiophen-3-yl)-(4-prop-2-enylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2OS/c1-4-6-16-7-9-17(10-8-16)15(18)14-11-19-12(3)13(14)5-2/h4,11H,1,5-10H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFRZIPIGQWZDOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC=C1C(=O)N2CCN(CC2)CC=C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![propyl 2-{[3-(2-furyl)acryloyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5400329.png)
![2-phenyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]butanamide](/img/structure/B5400330.png)
![N-[1-(4-ethoxyphenyl)ethyl]-4-fluorobenzenesulfonamide](/img/structure/B5400338.png)

![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5400365.png)
![3,5,7-trimethyl-2-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}-1H-indole](/img/structure/B5400368.png)

![2-(2,6-difluoro-4-methoxybenzyl)-2,7-diazaspiro[4.5]decane dihydrochloride](/img/structure/B5400384.png)
![N-[2-hydroxy-1-(hydroxymethyl)ethyl]-5-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazole-3-carboxamide](/img/structure/B5400403.png)


![4-{[3-(3-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-1,9-dimethyl-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5400435.png)
![3-[2-(isopropylamino)-2-oxoethyl]-N-(2-methoxyethyl)-4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5400440.png)
![3-(1-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1H-imidazol-2-yl)benzonitrile](/img/structure/B5400444.png)
